

# A Comparative Guide to Structural Analogs of 4-tert-Butylbenzenesulfonamide and Their Properties

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## Compound of Interest

Compound Name: *4-tert-Butylbenzenesulfonamide*

Cat. No.: *B193189*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4-tert-Butylbenzenesulfonamide** and its structural analogs, with a focus on their physicochemical properties and their activity as carbonic anhydrase inhibitors. The information presented is curated from experimental data to assist in structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

## Physicochemical and Biological Properties

The following table summarizes key physicochemical and biological data for **4-tert-Butylbenzenesulfonamide** and a selection of its structural analogs. The primary biological activity highlighted is the inhibition of various human carbonic anhydrase (hCA) isoforms, which are critical targets in the treatment of glaucoma, epilepsy, and certain cancers.<sup>[1][2]</sup> Inhibition constants ( $K_i$ ) are provided to quantify the potency of these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	hCA I (K <sub>i</sub> , nM)	hCA II (K <sub>i</sub> , nM)	hCA IX (K <sub>i</sub> , nM)	hCA XII (K <sub>i</sub> , nM)
4-tert-Butylbenzenesulfonamide	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	213.30[3] O <sub>2</sub> S [4]	136-138[4][5]	-	-	-	-
Benzene sulfonamide	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	157.19	-	>10000	271	137	91
4-Methylbenzenesulfonamide (Tosylamide)	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	171.22	-	79.6	-	-	-
4-Aminobenzenesulfonamide (Sulfanilamide)	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	172.21	-	100,000	6,500	-	5,700
4-Hydroxybenzenesulfonamide	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub>	173.19	-	-	-	-	-
4-Chlorobenzenesulfonamide	C <sub>6</sub> H <sub>6</sub> ClNO <sub>2</sub>	191.64	-	-	-	-	-

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Fluorobenzenesulfonamide	C <sub>6</sub> H <sub>6</sub> FN <sub>2</sub> O <sub>2</sub> S	175.18	-	-	-	-
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Acetazolamide

Acetazolamide (Standard)	C <sub>4</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub> S <sub>2</sub>	222.26	-	250	12	25	5.7
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Note: '-' indicates data not readily available in the searched literature. The data for analogs are sourced from various studies for comparative purposes.[\[1\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Synthesis of 4-tert-Butylbenzenesulfonamide

A common laboratory-scale synthesis involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.[\[8\]](#)

Procedure:

- A solution of 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in a suitable solvent like dichloromethane is prepared in a round-bottom flask and cooled to 0 °C.[\[8\]](#)
- Concentrated ammonia (100 mmol) is added slowly to the flask.[\[8\]](#)
- The reaction mixture is allowed to warm to room temperature and stirred for approximately 20 hours.[\[8\]](#)
- After the reaction is complete, the solvent is removed under reduced pressure.[\[8\]](#)
- The resulting solid is filtered to yield 4-(tert-butyl)benzenesulfonamide.[\[8\]](#)

### Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO<sub>2</sub> Hydration Assay)

This assay measures the enzyme-catalyzed hydration of CO<sub>2</sub>. The inhibition of this reaction by the test compounds is monitored by the change in pH using an indicator dye.[6][9]

#### Materials:

- Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
- Inhibitor stock solutions (typically dissolved in DMSO).
- Buffer solution (e.g., 20 mM TRIS, pH 8.3).[7]
- pH indicator solution (e.g., 0.2 mM Phenol Red).[7]
- CO<sub>2</sub>-saturated water.
- Stopped-flow spectrophotometer.

#### Procedure:

- Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the formation of the enzyme-inhibitor complex.[6]
- Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO<sub>2</sub>-saturated solution within the stopped-flow instrument.[6]
- Data Acquisition: The change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) is monitored over a short period.[7][9]
- Data Analysis: The initial rates of the CO<sub>2</sub> hydration reaction are determined from the slopes of the absorbance curves. The inhibition constants (K<sub>i</sub>) are then calculated by fitting the data to appropriate enzyme inhibition models.[9]

## Visualizations

## Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

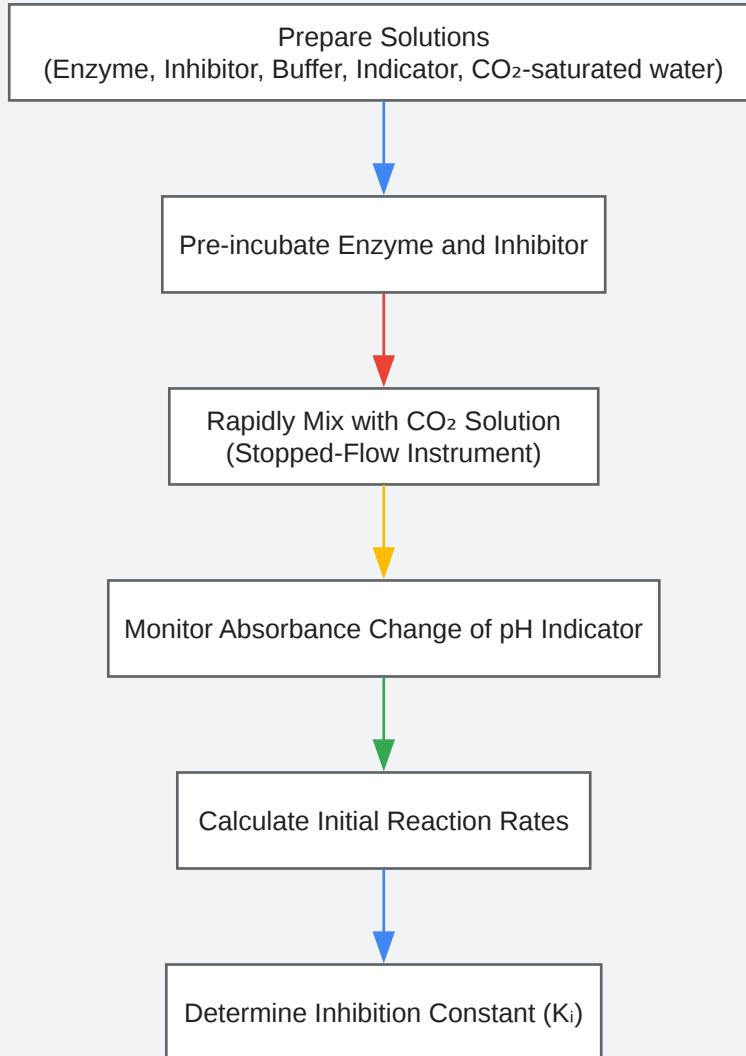
The following diagram illustrates the mechanism by which sulfonamides inhibit carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion ( $Zn^{2+}$ ) in the active site, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. This binding is further stabilized by hydrogen bonds with active site residues.

Caption: Sulfonamide inhibition of carbonic anhydrase.

## Experimental Workflow for Carbonic Anhydrase Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory activity of a compound against carbonic anhydrase using the stopped-flow method.

### Workflow for Carbonic Anhydrase Inhibition Assay



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Caption: Stopped-flow assay workflow.

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